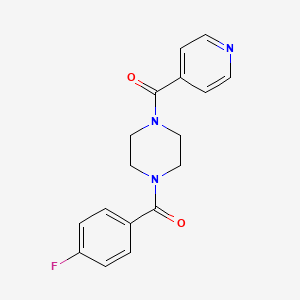

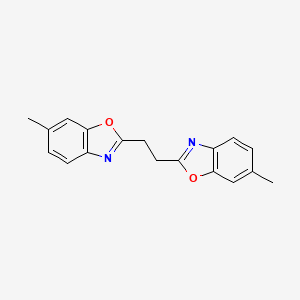

![molecular formula C22H20N2O2 B5570171 2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

2-[(3,3-diphenylpropanoyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(3,3-diphenylpropanoyl)amino]benzamide” is a type of benzamide compound. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent .Chemical Reactions Analysis

Benzamide compounds can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamide compounds have shown to exhibit effective metal chelate activity .Applications De Recherche Scientifique

Antioxidant Activity

2-[(3,3-diphenylpropanoyl)amino]benzamide: has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound’s ability to scavenge free radicals makes it a potential candidate for research in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer .

Antibacterial Applications

The antibacterial activity of benzamide derivatives, including 2-[(3,3-diphenylpropanoyl)amino]benzamide , is significant in the development of new antibiotics. Research has shown that these compounds can inhibit the growth of various gram-positive and gram-negative bacteria, which is essential in the fight against antibiotic-resistant strains .

Drug Discovery

In the realm of drug discovery, 2-[(3,3-diphenylpropanoyl)amino]benzamide serves as a structural framework for the synthesis of novel compounds with potential therapeutic effects. Its amide bond is a common feature in many drugs, and modifications to the benzamide moiety can lead to new active pharmaceutical ingredients .

Biological Activity

The biological activity of 2-[(3,3-diphenylpropanoyl)amino]benzamide extends to its potential use in treating various conditions. Its structure is found in molecules that exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a valuable compound for further biological studies .

Agricultural Chemistry

In agriculture, benzamide derivatives can play a role in the synthesis of agrochemicals. The study of 2-[(3,3-diphenylpropanoyl)amino]benzamide could lead to the development of new pesticides or plant growth regulators that help increase crop yields and protect against pests .

Chemical Research

2-[(3,3-diphenylpropanoyl)amino]benzamide: is also used in chemical research as an intermediate in organic synthesis. Its reactivity and stability under various conditions make it a suitable candidate for creating complex organic molecules, which can have applications across different fields of chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,3-diphenylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c23-22(26)18-13-7-8-14-20(18)24-21(25)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIYHTDHUXJTBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,3-Diphenylpropanoyl)amino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)